molecular formula C6H12O<br>C4H9COCH3<br>C6H12O B1666271 2-Hexanone CAS No. 591-78-6

2-Hexanone

Cat. No. B1666271
CAS RN: 591-78-6
M. Wt: 100.16 g/mol
InChI Key: QQZOPKMRPOGIEB-UHFFFAOYSA-N
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Description

2-Hexanone, also known as Methyl butyl ketone or MBK, is a simple and common ketone widely used in the field of organic chemistry . It is a clear, colorless, and somewhat oily liquid that possesses a strong, acetone-like odor . It is used as a general solvent and in paints, dissolving cellulose nitrate, vinyl polymers and copolymers, and natural and synthetic resins .


Synthesis Analysis

2-Hexanone can be synthesized via Wacker oxidation of 1-hexene . It is primarily produced through the oxidation of 2-hexanol .


Molecular Structure Analysis

The chemical formula of 2-Hexanone is C6H12O, indicating that the compound is composed of six carbon atoms, twelve hydrogen atoms, and one oxygen atom . The molecular weight is approximately 100.16 g/mol .


Chemical Reactions Analysis

2-Hexanone is used as a solvent in various applications due to its good solubility and volatility . It is also used in the synthesis of organic compounds, particularly in the pharmaceutical industry, where it serves as a raw material in the production of drugs .


Physical And Chemical Properties Analysis

2-Hexanone is a clear, colorless, and somewhat oily liquid with a strong, acetone-like odor . It has a density of around 0.81 g/cm3, a boiling point of 128 degrees Celsius, and a melting point of -31 degrees Celsius . It is soluble in most organic solvents but has limited solubility in water .

Scientific Research Applications

Catalytic Reactions and Fuel Production

Studies have investigated the catalytic reactions involving 2-hexanone, particularly in the context of biomass conversion and fuel production. Kunkes et al. (2009) explored the aldol condensation/hydrogenation reactions of 2-hexanone over Pd/CeZrOx catalysts, revealing its potential in the catalytic upgrading to transportation fuels (Kunkes, Gürbüz, & Dumesic, 2009). Similarly, Kamiguchi et al. (2007) discussed the hydration of 1-hexyne to yield 2-hexanone using a molecular tungsten halide cluster, indicating its use in the production of certain ketones (Kamiguchi et al., 2007).

Environmental and Toxicological Studies

Li et al. (2021) conducted a study on the cytotoxicity of 2-hexanone, revealing its role in chemical pollution and its effects on earthworm coelomocytes (Li et al., 2021). This highlights the environmental and biological impact of 2-hexanone as a common industrial solvent.

Spectroscopy and Structural Analysis

Fritz et al. (2019) utilized strong field coherence breaking (SFCB) for the rotational spectrum analysis of 2-hexanone, aiding in the structural characterization of this molecule (Fritz, Mishra, & Zwier, 2019).

Chemical Synthesis and Reactions

The synthesis and reactions of 2-hexanone have been a subject of research, with studies like that of Hong-yu et al. (2011), which described the enantioselective synthesis of 2-hydroxy-5-methyl-3-hexanone starting from 2-hexanone (Hong-yu, Hong-lin, Bao-guo, & Ya-Ling, 2011). This illustrates the chemical versatility and applications of 2-hexanone in organic synthesis.

Plasma Chemistry

Wandell et al. (2014) explored the functionalization of n-hexane to produce 2-hexanone using plasma chemistry, demonstrating an innovative approach to chemical transformations (Wandell, Bresch, Hsieh, Alabugin, & Locke, 2014).

Gas-Phase Reactions

Aschmann et al. (2012) studied the gas-phase reaction of OH radicals with 2-hexyl nitrate, identifying 2-hexanone among the reaction products (Aschmann, Arey, & Atkinson, 2012).

Extraction and Analysis in Food

Stewart et al. (2001) investigated the use of supercritical fluid extraction (SFE) for isolating lipid and 2-alkylcyclobutanones from irradiated foods, with 2-hexanone playing a role in this process (Stewart, Mcroberts, Hamilton, & Graham, 2001).

Safety And Hazards

2-Hexanone can cause damage to organs through prolonged or repeated exposure . It can cause irritation to the skin, eyes, and respiratory tract, and long-term exposure can lead to more serious health issues . Therefore, it is recommended to use appropriate safety equipment and follow standard safety procedures when handling this compound .

Future Directions

The global 2-Hexanone market was valued at US$ million in 2023 and is projected to reach US$ million by 2030, at a CAGR of % during the forecast period . This indicates a growing demand for 2-Hexanone, which could lead to advancements in its production and application methods.

properties

IUPAC Name

hexan-2-one
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InChI

InChI=1S/C6H12O/c1-3-4-5-6(2)7/h3-5H2,1-2H3
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InChI Key

QQZOPKMRPOGIEB-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(=O)C
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Molecular Formula

C6H12O, Array
Record name METHYL BUTYL KETONE
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DSSTOX Substance ID

DTXSID0022068
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Molecular Weight

100.16 g/mol
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Physical Description

Methyl butyl ketone appears as a clear colorless liquid. Flash point 95 °F. Less dense than water. Vapors heavier than air., Colorless liquid with an acetone-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an acetone-like odor.
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Boiling Point

261 °F at 760 mmHg (NTP, 1992), 127.2 °C, 127.60 °C. @ 760.00 mm Hg, 126-128 °C, 262 °F
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Flash Point

73 °F (NTP, 1992), 75 ° F, 25 °C (closed cup), 95 °F (open cup), 77 °F (25 °C) (Closed cup), 23 °C c.c., 73 °F, 77 °F
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Solubility

10 to 50 mg/mL at 72 °F (NTP, 1992), 1.4 wt% in water at 20 °C, Sol in acetone; miscible in ethanol and ether, In water, 1.72X10+4 mg/L at 20 °C, 17.5 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 1.4, 2%
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Density

0.812 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.830 at 20 °C/20 °C, Relative density (water = 1): 0.8, 0.812, 0.81
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Vapor Density

3.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.5 (Air = 1), Relative vapor density (air = 1): 3.5, 3.45
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Vapor Pressure

2 mmHg at 68 °F ; 3.8 mmHg at 77 °F (NTP, 1992), 11.6 [mmHg], 11.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.36, 11 mmHg
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Mechanism of Action

The mechanism of acute MnBK toxicity is by progressive depression of the CNS resulting in coma and cardiorespiratory failure. The mechanism(s) associated with subchronic and chronic toxicity are associated with significant binding of MnBK metabolites to axonal protein ..., n-Hexane and 2-hexanone... are metabolized by the liver to a common toxic metabolite, 2,5-hexanedione, which is a direct neurotoxin. An apparent high degree of specificity exists for the toxic effect of this compound, as related metabolites of similar solvents have no similar toxicity. 2,5-hexanedione is a gamma-diketone. Other diketones (alpha, beta, delta) do not produce neurotoxicity. The proposed mechanisms of action have been reviewed. Current evidence supports the concept that adducts are formed which lead to cross-linkages between neurofilaments. These cross-linkages lead to the axonal swellings seen on microscopy and, ultimately, to distal degeneration of the nerve., The omega-1 oxidation of the carbon chain /of methyl n-butyl ketone/ results ultimately in the gamma-diketone, 2,5-hexanedione (HD) ... /which/ react with amino groups in all tissues to form pyrroles ... Pyrrole derivatization is not sufficient to produce the neurofilamentous swellings; pyrrole oxidation, followed by nucleophilic attack and neurofilament cross-link, seems to be necessary for neurotoxicity.
Record name 2-HEXANONE
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Product Name

2-Hexanone

Color/Form

Colorless liquid

CAS RN

591-78-6
Record name METHYL BUTYL KETONE
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Melting Point

-71 °F (NTP, 1992), -55.5 °C, -57 °C, -71 °F
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Synthesis routes and methods I

Procedure details

A mixture of 4 ml (31 mmol) of n-hexane, 0.03 mmol of 4-dodecyloxycarbonyl-N-hydroxyphthalimide, 0.0003 mmol of acetylacetonatocobalt(II) and 0.003 mmol of manganese(II) acetate was stirred at 100° C. in an atmosphere of air (10 atm=1 MPa) for 2 hours and thereby yielded 0.1 mmol of 2-hexanone, 0.09 mmol of 2-hexanol, 0.04 mmol of 3-hexanone and 0.05 mmol of 3-hexanol.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
4-dodecyloxycarbonyl-N-hydroxyphthalimide
Quantity
0.03 mmol
Type
reactant
Reaction Step One
Quantity
0.003 mmol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

30 cm3 of 80% tert-butyl hydroperoxide (0.225 mole), 10 cc of 1-hexene (0.064 mole), 20 cc of dichloroethane and 220 mg of palladium acetate (0.001 mole) are introduced into a heat-insulated glass reactor. An argon atmosphere is applied and stirring is performed at a temperature of 60° C. After 4 hours, it is found that 66% of 1-hexene were converted and that 2-hexanone was formed with a molar selectivity of 83% with respect to the converted 1-hexene.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
220 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The operating conditions are substantially those of example 29: 0.236 mole of 1-hexene (30 cc), 65 cc of anhydrous isopropanol, 2 millimoles of palladium chloride, 4 millimoles of Cu (ClO4)2 (HMPT)4 complex and 5 cc water are introduced into a heat-insulated reactor and stirred at 40° C at a pH of about 7. After 4 hours of reaction, 25 millimoles of oxygen is absorbed; 25 millimoles of 2-hexanone (selectivity: 41%) and 12 millimoles of 3-hexanone (selectivity: 20%) is formed; 60 millimoles of 1-hexene is consumed. Thus, not only the activity is low but it is found that a mixture of two ketones is formed, instead of only 2-hexanone as in example 29.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25 mmol
Type
reactant
Reaction Step Two
Yield
41%
Yield
20%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Hexanone
Reactant of Route 2
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2-Hexanone
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2-Hexanone
Reactant of Route 4
Reactant of Route 4
2-Hexanone
Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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